2-[(2,2-Dimethylpropanoyl)oxy]ethyl 2-methylprop-2-enoate
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Overview
Description
2-[(2,2-Dimethylpropanoyl)oxy]ethyl 2-methylprop-2-enoate is an organic compound with a complex structure that includes ester and aliphatic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-Dimethylpropanoyl)oxy]ethyl 2-methylprop-2-enoate typically involves esterification reactions. One common method is the reaction between 2-hydroxyethyl 2-methylprop-2-enoate and 2,2-dimethylpropanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments helps in achieving high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2,2-Dimethylpropanoyl)oxy]ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-[(2,2-Dimethylpropanoyl)oxy]ethyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug intermediate or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2,2-Dimethylpropanoyl)oxy]ethyl 2-methylprop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The pathways involved include ester hydrolysis and subsequent interactions with cellular components.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(2,2-Dimethylpropanoyl)oxy]-1-cyclopentene-1-carboxylate
- 2-[(2,2-Dimethylpropanoyl)oxy]ethyl (2E)-2-propylpent-2-enoate
Uniqueness
2-[(2,2-Dimethylpropanoyl)oxy]ethyl 2-methylprop-2-enoate is unique due to its specific ester and aliphatic groups, which confer distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
58698-68-3 |
---|---|
Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-(2-methylprop-2-enoyloxy)ethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H18O4/c1-8(2)9(12)14-6-7-15-10(13)11(3,4)5/h1,6-7H2,2-5H3 |
InChI Key |
WYYSTKNOBMCNQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCOC(=O)C(C)(C)C |
Origin of Product |
United States |
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